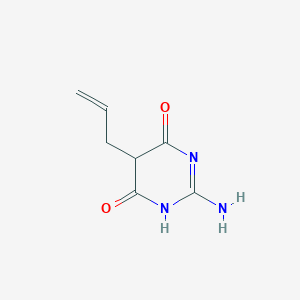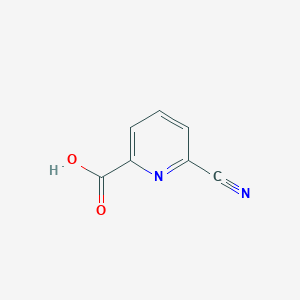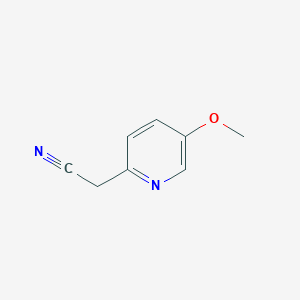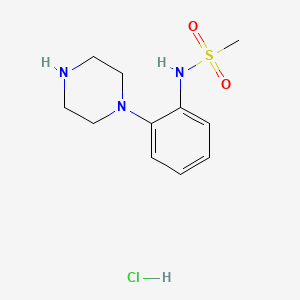
Clorhidrato de 5,6,7,8-tetrahidro-1,6-naftiridina
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. It is known for its pharmacological activities and has been studied for various applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride are the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .
Mode of Action
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride interacts with its targets by binding within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction results in significant inhibition of HIV-1 infection in cell culture .
Biochemical Pathways
It is known that the compound interferes with the normal function of the hiv-1 integrase enzyme, which plays a crucial role in the replication of the hiv-1 virus .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride’s action include the inhibition of HIV-1 replication in cell culture . This is achieved through the compound’s interaction with the HIV-1 integrase enzyme, which disrupts the normal replication process of the virus .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. Additionally, 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride has been studied for its anticancer properties, where it interacts with various cancer cell lines and inhibits their growth .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of poly ADP-ribose polymerase (PARP), leading to a decrease in NAD+ levels and subsequently reducing intracellular ATP levels . This reduction can result in cell dysfunction and cell death through a necrotic pathway. Furthermore, its anticancer activity is linked to its ability to inhibit the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in cancer cells .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with HIV-1 integrase at the LEDGF/p75-binding site promotes enzyme multimerization, thereby inhibiting viral replication . Additionally, its inhibition of PARP activity results in decreased NAD+ and ATP levels, affecting cellular energy metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride over time have been studied in laboratory settings. It has been found to be stable at room temperature, with a purity of 95% . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound leads to sustained inhibition of target enzymes and pathways .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of PARP affects the metabolic flux of NAD+ and ATP, leading to altered metabolite levels . Additionally, its interaction with HIV-1 integrase influences the viral replication cycle, impacting the overall metabolic state of infected cells .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in inhibiting enzymes like HIV-1 integrase and PARP, as well as its anticancer properties .
Métodos De Preparación
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with hydrochloric acid can yield the hydrochloride salt . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different chemical and pharmaceutical applications.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride can be compared with other similar compounds such as:
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: This compound has a bromine atom at the 3-position, which can influence its reactivity and biological activity.
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride:
5,6,7,8-Tetrahydro-1-naphthylamine:
The uniqueness of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride lies in its specific pharmacological activities and its potential as a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSZQJUFJGTSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617111 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-32-8, 1187830-51-8 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)





![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

